molecular formula C21H26N2O2 B5865412 N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide

N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide

Cat. No. B5865412
M. Wt: 338.4 g/mol
InChI Key: ATGUXWDDEOVBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide, also known as DPNB, is a chemical compound that has been extensively studied in the scientific community due to its unique properties. This compound belongs to the class of benzamides and has been shown to have potential applications in various fields, including scientific research.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide is not fully understood, but it is believed to act as a modulator of protein-protein interactions. It has been shown to bind to specific receptors and inhibit their activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide in lab experiments is its high specificity for certain receptors, which allows for targeted studies of cellular signaling pathways. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research involving N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide, including further studies of its potential anticancer properties, its role in neurodegenerative diseases, and its use as a tool for studying protein-protein interactions. Additionally, there may be potential applications for this compound in drug discovery and development, particularly in the development of new treatments for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide involves the reaction of 3,5-dimethylaniline with 2-ethylbutanoyl chloride in the presence of a base, followed by the reaction of the resulting product with 3-aminobenzamide. The final product is obtained by purification through recrystallization.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of proteins and as a ligand for the study of G protein-coupled receptors. It has also been studied for its potential anticancer properties and as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(2-ethylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-5-16(6-2)20(24)22-18-9-7-8-17(13-18)21(25)23-19-11-14(3)10-15(4)12-19/h7-13,16H,5-6H2,1-4H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGUXWDDEOVBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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